molecular formula C8H9N3 B8776961 4-[(Dimethylamino)methylidene]pent-2-enedinitrile

4-[(Dimethylamino)methylidene]pent-2-enedinitrile

Cat. No. B8776961
M. Wt: 147.18 g/mol
InChI Key: UZMFNKPKADEDNP-UHFFFAOYSA-N
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Patent
US05480995

Procedure details

7.4 g of dimethylaminomethylene-glutacononitrile, 100 ml of DMF and 4.4 g of 35.6% strength aqueous methylamine solution were held for 2 hours at 80° C. in an 0.3 l V4A autoclave. After the mixture had been removed and concentrated, 6.4 g of 2-methylamino-5-cyanopyridine (purity 93%) were obtained, which corresponds to 90.2% of theory.
Quantity
7.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[N:2]([CH:4]=[C:5]([C:10]#[N:11])[CH:6]=[CH:7][C:8]#[N:9])C.[CH3:12]N>CN(C=O)C>[CH3:12][NH:9][C:8]1[CH:7]=[CH:6][C:5]([C:10]#[N:11])=[CH:4][N:2]=1

Inputs

Step One
Name
Quantity
7.4 g
Type
reactant
Smiles
CN(C)C=C(C=CC#N)C#N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After the mixture had been removed
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
CNC1=NC=C(C=C1)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 6.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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